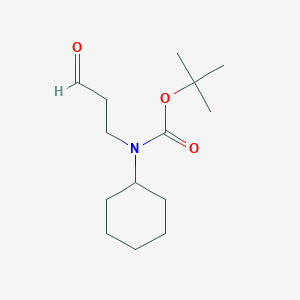![molecular formula C12H18N2O3 B1394066 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid CAS No. 1287218-26-1](/img/structure/B1394066.png)
6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid
Overview
Description
6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid, also known as DMABP, is a pyridine-based compound. It has a molecular formula of C₁₂H₁₈N₂O₃ .
Molecular Structure Analysis
The molecular structure of 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 238.28 g/mol.Scientific Research Applications
Catalysis and Synthesis:
Iodolactonisation Reactions : 4-(Dimethylamino)pyridine has been shown to function as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, producing γ-lactones, δ-lactones, or both under neutral conditions at room temperature (Meng, Liu, Liu, & Wang, 2015).
Synthesis of Carboxylic Esters and Lactones : This compound has been used in the synthesis of various carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. It is also involved in the preparation of lactones from omega-hydroxycarboxylic acids (Shiina, Kubota, Oshiumi, & Hashizume, 2004).
Condensation Reactions:
- Condensation of Carboxylic Acids : It's used in the novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides. This process is applicable to a wide range of compounds, demonstrating high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Cooperative Catalysis:
- Dehydrative Condensation Between Carboxylic Acids and Amines : In cooperation with arylboronic acid, 4-(N,N-dimethylamino)pyridine N-oxide has been used to catalyse the dehydrative condensation reaction between carboxylic acids and amines. This method has been applied in the synthesis of sitagliptin and a drug candidate (Ishihara & Lu, 2016).
Metal-Organic Hybrids:
- Structural Studies of Metal-Organic Hybrids : Studies on dioxido(pyridine-2,6-dicarboxylato)vanadate(V) compounds with various cations including 4-(dimethylamino)pyridinium have been conducted. These studies focus on the relationship between the type of cation and the hydrogen bonding network in the compounds, indicating the role of non-covalent interactions in stabilizing the crystal lattices (Koleša-Dobravc, Meden, & Perdih, 2015).
Fluorescence and Imaging:
- Biological Imaging : Eu(III) and Tb(III) complexes with ligands containing pyridine-2,6-dicarboxylic acid unit, including derivatives of 4-(dimethylamino)styryl, have been synthesized and characterized for their fluorescence properties. These complexes have applications in cell imaging (Xiao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6-[4-(dimethylamino)butoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)8-3-4-9-17-11-7-5-6-10(13-11)12(15)16/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPDSLXPPAJQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



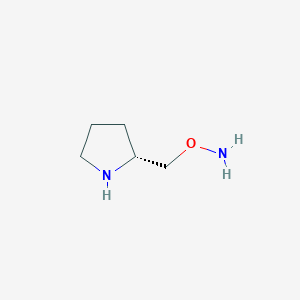
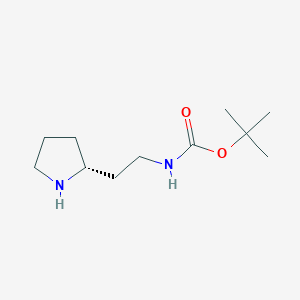


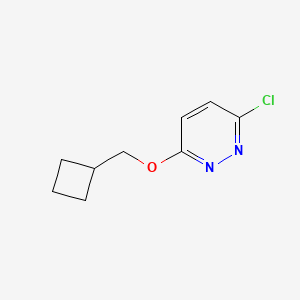



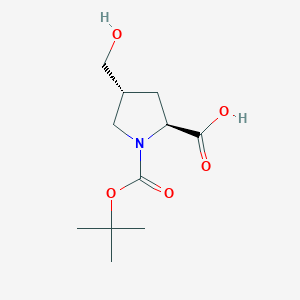

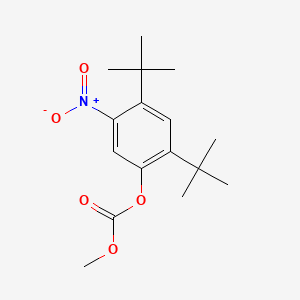
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)
![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
